2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions. The methoxyphenyl group is introduced via nucleophilic substitution reactions, and the final acetamide moiety is added through amidation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols or amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the quinazolinone core can produce alcohols or amines .
Scientific Research Applications
2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)carbamoyl]phenoxyacetate
- 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
- Methoxy protected (−)-Δ8-THC
Uniqueness
Compared to similar compounds, 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its quinazolinone core and methoxyphenyl group provide distinct chemical properties that can be leveraged in various research and industrial contexts .
Properties
Molecular Formula |
C28H28N4O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
UVIZIEVWMFSNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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